3-Bromothiophene

Catalog No.
S661223
CAS No.
872-31-1
M.F
C4H3BrS
M. Wt
163.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromothiophene

CAS Number

872-31-1

Product Name

3-Bromothiophene

IUPAC Name

3-bromothiophene

Molecular Formula

C4H3BrS

Molecular Weight

163.04 g/mol

InChI

InChI=1S/C4H3BrS/c5-4-1-2-6-3-4/h1-3H

InChI Key

XCMISAPCWHTVNG-UHFFFAOYSA-N

SMILES

Array

Synonyms

; 3-Bromothiophene; 3-Thienyl bromide; NSC 96612; β-Bromothiophene; 3-Bromothiphene

Canonical SMILES

C1=CSC=C1Br

The exact mass of the compound 3-Bromothiophene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96612. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Bromothiophene is a critical halogenated building block utilized when regiospecific beta-substitution (the 3-position) on the thiophene ring is required. Unlike the more easily synthesized 2-substituted analogs, 3-bromothiophene provides the essential structural geometry needed to prevent steric clashes in conjugated polymer backbones and to access specific pharmacophores in medicinal chemistry. It serves as the primary precursor for 3-thienyllithium, 3-thienyl Grignard reagents, and various cross-coupling intermediates, making it an indispensable starting material for regioregular poly(3-alkylthiophenes) (P3ATs) and advanced organic electronic materials [1].

Substituting 3-bromothiophene with 2-bromothiophene fundamentally alters the regiochemistry of the final product, which is catastrophic for conducting polymers where beta-substituents are required to maintain a planar, highly conjugated backbone; incorrect alpha-substitution leads to steric twisting and loss of charge mobility [1]. Furthermore, attempting to reduce costs by procuring 3-chlorothiophene results in significantly lower reactivity during oxidative addition in palladium-catalyzed cross-couplings, often necessitating expensive, highly specialized phosphine ligands to achieve acceptable yields [2]. Conversely, 3-iodothiophene, while highly reactive, is substantially more expensive and prone to premature dehalogenation, making the bromide the optimal balance of cost, stability, and reactivity for industrial scale-up.

Cross-Coupling Yield: 3-Bromothiophene vs. 3-Chlorothiophene

In palladium-catalyzed C-N coupling reactions (e.g., amination with N-methylaniline), the carbon-halogen bond strength dictates the efficiency of the oxidative addition step. Direct comparative studies using a Pd(crotyl)Q-PhosCl catalyst demonstrate that 3-bromothiophene achieves a 90% isolated yield, whereas the more tightly bound 3-chlorothiophene yields only 57% under identical conditions [1].

Evidence DimensionIsolated product yield in Pd-catalyzed amination
Target Compound Data90% yield (3-Bromothiophene)
Comparator Or Baseline57% yield (3-Chlorothiophene)
Quantified Difference33% absolute yield increase
ConditionsPd(crotyl)Q-PhosCl catalyst, NaOt-Bu, toluene

Procuring the bromide over the chloride ensures high-yielding cross-coupling without requiring excessive catalyst loading or extended reaction times.

Reactivity and Catalyst Dependence vs. 2-Bromothiophene

The 3-position of thiophene is electronically less activated for oxidative addition compared to the 2-position. In ligandless palladium-catalyzed Suzuki-Miyaura cross-couplings with potassium trifluoroborates, 2-bromothiophene achieves 70-80% conversion, while 3-bromothiophene yields less than 50% conversion even when standard ligands like PPh3 or dppf are added [1]. This intrinsic reactivity difference means process chemists must pair 3-bromothiophene with highly active, specialized ligands to drive reactions to completion.

Evidence DimensionConversion rate in Suzuki cross-coupling
Target Compound Data<50% conversion (3-Bromothiophene, even with standard ligands)
Comparator Or Baseline70-80% conversion (2-Bromothiophene, ligandless)
Quantified Difference>20-30% lower baseline conversion for the 3-isomer
ConditionsPd catalysis with potassium trifluoroborates

Buyers must account for the lower intrinsic reactivity of the 3-isomer by co-procuring advanced phosphine ligands to ensure process efficiency.

Cryogenic Stability Limits in Halogen-Metal Exchange

When generating thienyllithium intermediates, the position of the halogen is critical to process parameters. 3-thienyllithium, generated from 3-bromothiophene via lithium-halogen exchange, is thermodynamically unstable and readily rearranges to the more stable 2-thienyllithium at temperatures above -70 °C[1]. This contrasts sharply with 2-bromothiophene, which forms stable lithiated species at much higher temperatures without rearrangement.

Evidence DimensionThermal stability limit of lithiated intermediate
Target Compound DataRearranges above -70 °C (3-Bromothiophene derived)
Comparator Or BaselineStable at higher temperatures (2-Bromothiophene derived)
Quantified DifferenceStrict requirement for cryogenic cooling (< -70 °C) for the 3-isomer
ConditionsReaction with n-BuLi or t-BuLi in THF

Procurement and scale-up teams must ensure pilot plant reactors are capable of maintaining strict cryogenic conditions to prevent isomeric contamination.

Downstream Impact: Regioregularity and Charge Mobility

The primary industrial driver for procuring 3-bromothiophene is its role as a precursor for regioregular poly(3-alkylthiophenes) (RR-P3ATs). By functionalizing the 3-position, polymerization via the GRIM method yields >95% head-to-tail couplings. These regioregular films achieve charge carrier mobilities up to 0.2 cm²/V·s in organic field-effect transistors (OFETs), whereas regio-irregular polymers—which suffer from steric twisting—exhibit mobilities orders of magnitude lower [1].

Evidence DimensionCharge carrier mobility in OFETs
Target Compound DataUp to 0.2 cm²/V·s (Regioregular P3HT from 3-bromothiophene)
Comparator Or BaselineOrders of magnitude lower (Regio-irregular polythiophene)
Quantified DifferenceMassive increase in conductivity due to planar backbone
ConditionsThin-film field-effect transistors

Selecting 3-bromothiophene is mandatory for materials science buyers aiming to produce high-performance, planar conjugated polymers for organic electronics.

Synthesis of Regioregular Polythiophenes (P3HT)

Essential starting material for Grignard metathesis (GRIM) polymerization to produce high-mobility organic semiconductors for OFETs and organic photovoltaics (OPVs), where beta-substitution is required for backbone planarity[1].

Pharmaceutical Scaffold Development

Used when beta-thienyl functionalization is required for target binding affinity, avoiding the steric and electronic profiles of alpha-substituted (2-thienyl) analogs during API synthesis [2].

Advanced Cross-Coupling Building Blocks

Serves as the immediate precursor for synthesizing 3-thiophene boronic acids and 3-thienylzinc reagents for complex Suzuki and Negishi couplings, provided appropriate specialized ligands are utilized[3].

XLogP3

2.6

Hydrogen Bond Acceptor Count

1

Exact Mass

161.91388 Da

Monoisotopic Mass

161.91388 Da

Boiling Point

150.0 °C

Heavy Atom Count

6

LogP

2.62 (LogP)

UNII

G818Z74YV0

Related CAS

84928-93-8

GHS Hazard Statements

Aggregated GHS information provided by 84 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (95.24%): Flammable liquid and vapor [Warning Flammable liquids];
H301 (98.81%): Toxic if swallowed [Danger Acute toxicity, oral];
H310+H330 (47.62%): Fatal in contact with skin or if inhaled [Danger Acute toxicity, dermal;
acute toxicity, inhalation];
H310 (91.67%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H315 (51.19%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (47.62%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (98.81%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (88.1%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H335 (94.05%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (98.81%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

16.65 mmHg

Pictograms

Environmental Hazard Acute Toxic Flammable Irritant

Flammable;Acute Toxic;Irritant;Environmental Hazard

Other CAS

872-31-1

Wikipedia

3-Bromothiophene

General Manufacturing Information

Thiophene, 3-bromo-: ACTIVE

Dates

Last modified: 08-15-2023
Coffin et al. Streamlined microwave-assisted preparation of narrow-bandgap conjugated polymers for high-performance bulk heterojunction solar cells. Nature Chemistry, doi: 10.1038/nchem.403, published online 18 October 2009 http://www.nature.com/nchem

Explore Compound Types